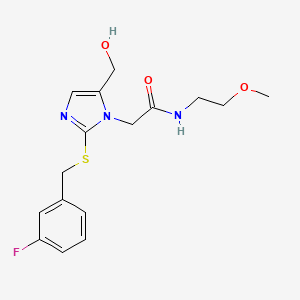

![molecular formula C18H17BrN2O3S B2970861 Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate CAS No. 691873-23-1](/img/structure/B2970861.png)

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diastereoselective Alkylation

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate plays a role in the diastereoselective alkylation of amino acids, facilitating the synthesis of enantiomerically pure compounds. This process is essential for developing pharmaceuticals that require specific stereochemistry for their biological activity (Estermann & Seebach, 1988).

Practical Synthesis of Orally Active Antagonists

The compound is involved in synthesizing orally active CCR5 antagonists, crucial for treating various diseases, including HIV. This synthesis route highlights its role in creating complex molecules with significant therapeutic potential (Ikemoto et al., 2005).

Electrochemical Behavior

Research on the electrochemical behavior of related compounds in protic mediums suggests potential applications in developing new electrochemical sensors or synthesis methodologies for pharmaceutical compounds (David et al., 1995).

Catalyst Preparation

The compound is utilized in preparing catalysts for ketone reduction, illustrating its importance in catalysis and organic synthesis. These catalysts can be applied in various industrial processes to create environmentally friendly and efficient production methods (Facchetti et al., 2016).

Palladium-Catalyzed Annulation

Its derivatives are used in palladium-catalyzed annulations to synthesize complex heterocyclic compounds. This method is highly valuable for constructing pharmacologically active molecules with potential applications in drug discovery (Tian et al., 2003).

Synthesis of Heterocyclic Compounds

Transformations of Methyl 2-Benzoylamino-2-oxobutanoate into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives show its utility in synthesizing heterocyclic compounds with potential pharmacological activities (Stanovnik et al., 2003).

Propriétés

IUPAC Name |

methyl 3-(benzoylcarbamothioylamino)-3-(4-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3S/c1-24-16(22)11-15(12-7-9-14(19)10-8-12)20-18(25)21-17(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFRLMUNKIJDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)